![molecular formula C16H19ClN2 B7567507 2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline](/img/structure/B7567507.png)
2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has shown potential in scientific research applications due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of malaria parasites, and reduce amyloid-beta aggregation in Alzheimer's disease. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline in lab experiments is its high potency and selectivity. It can be used at low concentrations, which reduces the risk of toxicity. However, one limitation is that it is a synthetic compound, which can limit its availability and increase the cost of research.
Direcciones Futuras
There are several future directions for research on 2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline. One direction is to study its activity against other diseases, such as viral infections and neurological disorders. Another direction is to optimize its synthesis method to improve yield and reduce cost. Additionally, research could be done to better understand its mechanism of action and identify potential drug targets.
Métodos De Síntesis
The synthesis of 2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline involves the reaction of 2-chloroquinoline with 3-methylpiperidine in the presence of a suitable base. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
2-Chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline has shown potential in scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its activity against various diseases such as cancer, malaria, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-3-[(3-methylpiperidin-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2/c1-12-5-4-8-19(10-12)11-14-9-13-6-2-3-7-15(13)18-16(14)17/h2-3,6-7,9,12H,4-5,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPZPUAXEHMDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

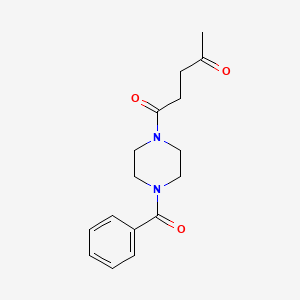
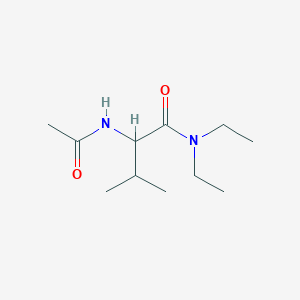
![N-[1-oxo-1-(3-oxopiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7567433.png)

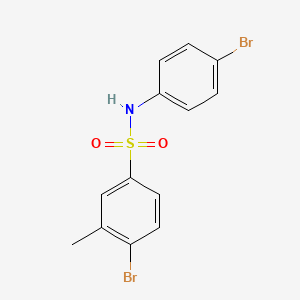
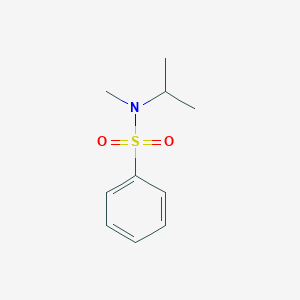
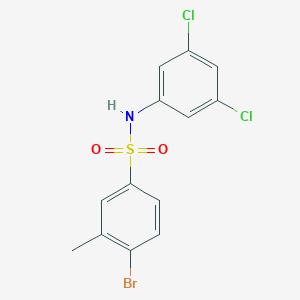
![N,N,6-trimethyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7567476.png)
![1-[(2-Methoxy-5-nitrophenyl)methyl]imidazole](/img/structure/B7567482.png)

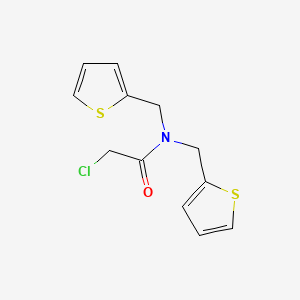
![N-[4-methyl-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7567515.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(5-morpholin-4-ylfuran-2-yl)methylidene]pyrazol-3-one](/img/structure/B7567523.png)
![N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanamine](/img/structure/B7567540.png)